2-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine
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Overview
Description
2-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine is a synthetic organic compound that belongs to the class of pyrimidine derivatives
Preparation Methods
The synthesis of 2-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrimidine ring: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.
Introduction of the piperazine moiety: This step involves the nucleophilic substitution reaction where the piperazine ring is introduced to the pyrimidine core.
Ethylation: The ethyl group is introduced to the pyrimidine ring through an alkylation reaction using ethyl halides.
Dimethylation: The final step involves the dimethylation of the amine group using reagents such as dimethyl sulfate or methyl iodide under basic conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
2-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or alkyl groups are introduced to the pyrimidine ring.
Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis, leading to the cleavage of the piperazine ring and formation of corresponding amines and carboxylic acids.
Scientific Research Applications
2-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Pharmacology: The compound is investigated for its effects on different physiological pathways and its potential use in treating diseases.
Biological Research: It is used as a tool compound to study the mechanisms of action of various biological processes.
Industrial Applications: The compound is explored for its use in the synthesis of other complex organic molecules and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and influencing various cellular pathways. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic processes or signal transduction pathways.
Comparison with Similar Compounds
2-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine can be compared with other pyrimidine derivatives, such as:
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: This compound is known for its acetylcholinesterase inhibitory activity and is studied for its potential use in treating Alzheimer’s disease.
2-((4-(5-Ethylpyrimidin-4-yl)piperazin-1-yl)methyl)-5-(trifluoromethyl)-1H-benzo[d]imidazole: This compound is a selective inhibitor of p70 ribosomal S6 kinase (S6K1) and is used in research related to cancer and metabolic diseases.
The uniqueness of this compound lies in its specific structural features and its ability to interact with distinct molecular targets, making it a valuable compound for various scientific studies.
Properties
IUPAC Name |
2-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N7/c1-4-13-11-18-15(19-12-13)22-7-9-23(10-8-22)16-17-6-5-14(20-16)21(2)3/h5-6,11-12H,4,7-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNBYZAAGESZZGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(N=C1)N2CCN(CC2)C3=NC=CC(=N3)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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